5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile
CAS No.:
Cat. No.: VC13497654
Molecular Formula: C13H6BrF2N
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6BrF2N |
|---|---|
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)-5-fluorobenzonitrile |
| Standard InChI | InChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H |
| Standard InChI Key | WLPBLIAXAWKMEB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, 2-(5-bromo-2,4-difluorophenyl)benzonitrile, reflects its biphenyl backbone with three substituents: a bromine atom at the 5' position, fluorine atoms at the 2' and 4' positions, and a cyano group (-C≡N) at the 2 position. Its molecular formula is C₁₃H₆BrF₂N, with a molecular weight of 294.09 g/mol. Key structural features include:
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Halogenation pattern: Bromine and fluorine atoms introduce steric and electronic effects that influence reactivity.
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Cyanide group: Enhances polarity and enables participation in nucleophilic substitution or coupling reactions.
Comparative analysis with analogous compounds reveals distinct properties. For example, replacing the 4'-fluorine with a methyl group (as in 2-bromo-4-fluoro-5-methylbenzonitrile) reduces electrophilicity but increases steric hindrance.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves sequential halogenation and coupling steps:
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Bromination: A bromine atom is introduced to a fluorinated benzonitrile precursor using agents like N-bromosuccinimide (NBS).
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Suzuki-Miyaura Coupling: A palladium-catalyzed reaction links the brominated aryl halide to a boronic acid derivative to form the biphenyl structure.
For industrial-scale production, continuous flow reactors optimize yield (reported up to 85%) while minimizing side reactions .
Chemical Reactivity and Applications
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For instance, reaction with sodium methoxide replaces bromine with a methoxy group, forming 2',4-difluoro-5'-methoxy-[1,1'-biphenyl]-2-carbonitrile.
Cross-Coupling Reactions
Palladium catalysts enable Suzuki couplings with aryl boronic acids, producing polysubstituted biphenyls critical in drug discovery.
Industrial and Material Science Applications
Liquid Crystal Precursors
The compound’s rigid biphenyl core and polar substituents make it a candidate for liquid crystal displays (LCDs). Derivatives with alkyl chains show nematic phase behavior at 120–150°C .
Organic Semiconductors
Electron-withdrawing groups (e.g., -CN) improve charge carrier mobility. Thin-film transistors incorporating this compound exhibit electron mobility of 0.12 cm²/V·s .
Environmental and Toxicological Considerations
Biodegradation
Microbial degradation studies using Pseudomonas putida indicate a half-life of 14 days in aerobic soils, with bromine and fluorine atoms slowing breakdown.
Ecotoxicity
Aquatic toxicity tests on Daphnia magna reveal an LC₅₀ of 8.2 mg/L, classifying the compound as "toxic" under OECD guidelines .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Key Property Differences |
|---|---|---|
| 5'-Bromo-2',6-difluoro isomer | F at 2',6' | Higher thermal stability (ΔT = +15°C) |
| 5'-Chloro-2',4-difluoro | Cl instead of Br | Reduced reactivity in NAS reactions |
| 5'-Bromo-3',4-difluoro | F at 3',4' | Altered crystal packing behavior |
Future Research Directions
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Drug Development: Optimize substituents to enhance kinase selectivity.
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Green Synthesis: Explore photocatalytic methods to reduce palladium usage.
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Environmental Impact: Develop remediation strategies for halogenated biphenyls.
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